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Compound of Interest

Compound Name: 3-Bromo-4-cyanopyridine

Cat. No.: B120836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-4-cyanopyridine (also known as 3-bromopyridine-4-carbonitrile), a key building block

in medicinal chemistry and materials science. This document compiles available spectroscopic

information for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS), presented in a clear and structured format to facilitate research and

development.

Chemical Structure and Properties
IUPAC Name: 3-bromopyridine-4-carbonitrile[1]

Molecular Formula: C₆H₃BrN₂[1][2]

Molecular Weight: 183.01 g/mol [1][2]

Monoisotopic Mass: 181.94796 Da[1]

Spectroscopic Data Summary
While specific experimental spectra for 3-Bromo-4-cyanopyridine are not widely available in

public databases, the following tables summarize the expected and reported data based on the

analysis of similar compounds and general spectroscopic principles.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 8.8 - 9.0 s -

H-5 7.8 - 8.0 d ~5.0

H-6 8.7 - 8.9 d ~5.0

Note: Predictions are based on the analysis of substituted pyridines. Actual values may vary

depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Predicted Chemical Shift (δ, ppm)

C-2 152 - 155

C-3 120 - 123

C-4 130 - 133

C-5 128 - 131

C-6 150 - 153

CN 115 - 118

Note: Predictions are based on the analysis of substituted pyridines and nitriles. Actual values

may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
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Functional Group Characteristic Absorption (cm⁻¹)

C≡N (Nitrile) 2220 - 2240 (strong, sharp)

C=N, C=C (Aromatic Ring) 1550 - 1600

C-H (Aromatic) 3000 - 3100

C-Br 500 - 600

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation

m/z Interpretation

182/184
[M]⁺ (Molecular ion peak, showing isotopic

pattern for Bromine)

103 [M - Br]⁺

76 [M - Br - HCN]⁺

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for 3-Bromo-4-
cyanopyridine are not available in the public domain. However, the following provides

standardized methodologies for obtaining NMR, IR, and MS data for similar aromatic,

halogenated compounds.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Sequence: Standard single-pulse experiment.
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Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000 - 400 cm⁻¹.

Number of Scans: 16-32.

Resolution: 4 cm⁻¹.

A background spectrum should be collected and automatically subtracted from the sample

spectrum.

Mass Spectrometry
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Sample Introduction: Introduce the sample via a direct insertion probe or through a gas

chromatograph (GC-MS).

Ionization:

Method: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analysis:

Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 50-500.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

3-Bromo-4-cyanopyridine.
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Spectroscopic Characterization of 3-Bromo-4-cyanopyridine
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Caption: Workflow for the spectroscopic analysis of 3-Bromo-4-cyanopyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-4-cyanopyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120836#spectroscopic-data-nmr-ir-ms-for-3-bromo-
4-cyanopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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